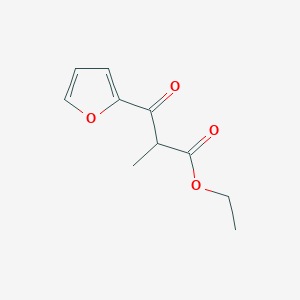

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate

Vue d'ensemble

Description

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate is an organic compound belonging to the class of furan derivatives. It is characterized by a furan ring attached to a propanoate ester group, making it a versatile molecule in organic synthesis and various industrial applications. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate typically involves the condensation of furan derivatives with ethyl acetoacetate. One common method includes the reaction of furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are used to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Ethyl 3-(furan-2-yl)-2-methyl-3-hydroxypropanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate is predominantly utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structural features allow it to serve as a scaffold for developing drugs targeting various diseases. For instance, its electrophilic carbonyl group can participate in reactions with biological macromolecules, potentially leading to novel therapeutic agents .

Case Study:

A study published in RSC Advances highlights the compound's use in synthesizing derivatives that exhibit promising biological activity. The research demonstrated that modifying the furan ring and the keto group could enhance drug efficacy against specific targets, such as cancer cells .

Agricultural Chemicals

Development of Agrochemicals:

The compound is explored for its potential in creating agrochemicals, including pesticides and herbicides. Its ability to interact with plant systems makes it a candidate for developing sustainable agricultural practices .

Research Findings:

Research indicates that derivatives of this compound can exhibit herbicidal properties, which are crucial for managing weeds without harming crops. This application supports integrated pest management strategies that aim to reduce chemical usage while maintaining agricultural productivity .

Flavor and Fragrance Industry

Flavoring Agent:

Due to its pleasant aroma profile, this compound is used as a flavoring agent in food products and beverages. Its fruity scent enhances the sensory experience of various consumables .

Market Insights:

The Good Scents Company reports that this compound is particularly valued in tropical fragrances and food applications where a fruity flavor is desired. Its versatility allows it to be incorporated into a wide range of products from snacks to perfumes .

Polymer Science

Specialty Polymers:

In polymer science, this compound is utilized to formulate specialty polymers that improve material properties for applications in coatings and adhesives. The incorporation of furan-based compounds can enhance thermal stability and mechanical strength .

Application Examples:

Research has shown that polymers synthesized using this compound exhibit enhanced adhesion properties and resistance to environmental degradation, making them suitable for outdoor applications .

Research in Organic Synthesis

Building Block in Organic Chemistry:

The compound serves as a valuable building block in organic synthesis, facilitating the development of complex molecules necessary for academic and industrial research. Its reactivity allows chemists to create diverse chemical entities through various synthetic pathways .

Synthesis Techniques:

Several methods exist for synthesizing this compound, including reactions involving electrophilic addition and condensation processes. These methods highlight its importance in expanding the toolkit available for organic chemists .

Data Table: Comparative Applications of this compound

| Field | Application | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug development scaffold | Targeting various diseases |

| Agriculture | Development of agrochemicals | Sustainable pest management |

| Flavor & Fragrance | Flavoring agent | Enhances sensory experience |

| Polymer Science | Specialty polymers | Improved material properties |

| Organic Synthesis | Building block for complex molecules | Versatile synthetic pathways |

Mécanisme D'action

The mechanism of action of Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 3-(2-furyl)propanoate

- 3-(2-Furyl)acrylic acid

- Furan-2-carboxylic acid derivatives

Uniqueness

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate is unique due to its specific combination of a furan ring and a propanoate ester group. This structure allows it to participate in a broader range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis .

Activité Biologique

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate, a compound featuring a furan ring, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The compound contains a furan ring, which is known to participate in various chemical interactions, including π-π stacking and hydrogen bonding, enhancing its reactivity and biological interactions.

The biological activity of this compound may be attributed to its interaction with specific enzymes and receptors. The furan moiety can facilitate π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound. It has shown promising results against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound possesses significant antimicrobial properties, particularly against fungal infections .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table outlines the percentage inhibition observed in cell cultures:

| Cytokine | Percentage Inhibition (%) |

|---|---|

| TNF-alpha | 45 |

| IL-6 | 38 |

This anti-inflammatory activity suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of derivatives of this compound. The research highlighted that modifications to the furan ring significantly impacted both antimicrobial and anti-inflammatory activities. For instance, introducing electron-donating groups enhanced potency against bacterial strains .

Another research effort focused on the compound's effect on human liver microsomes, revealing that it exhibited moderate metabolic stability, retaining about 53% of its structure after incubation without NADPH. This stability is crucial for its potential therapeutic use, as it suggests a longer duration of action within biological systems .

Propriétés

IUPAC Name |

ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-13-10(12)7(2)9(11)8-5-4-6-14-8/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKSIJMUVZSZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.